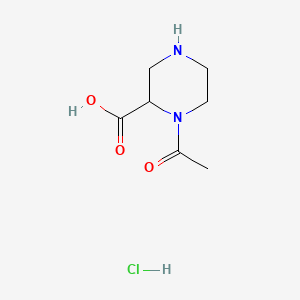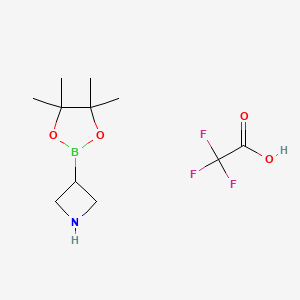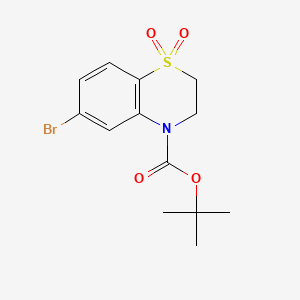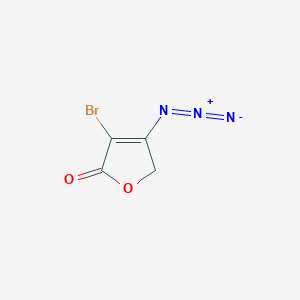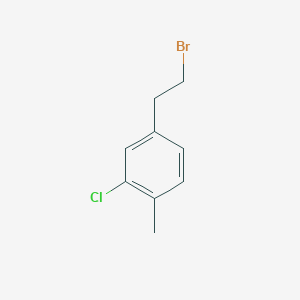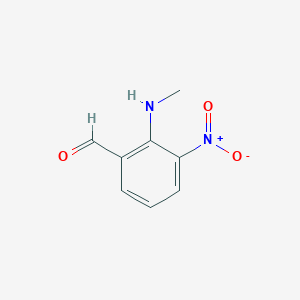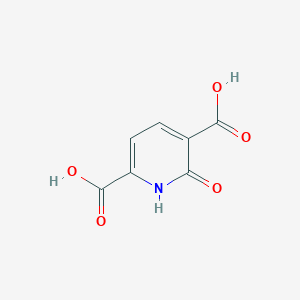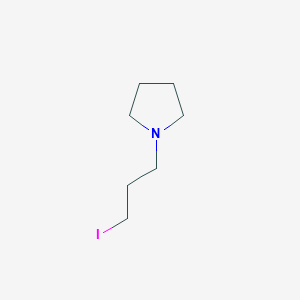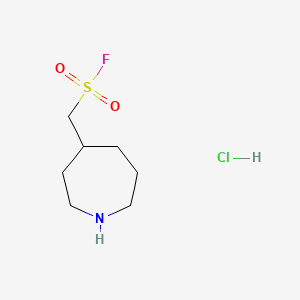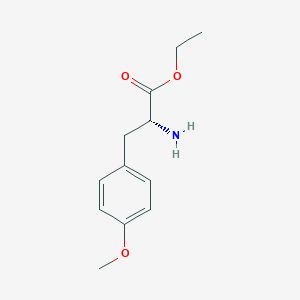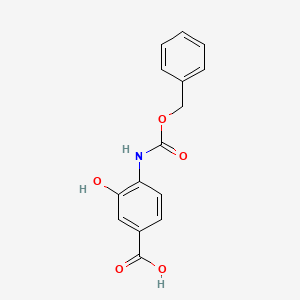
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a hydroxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((Benzyloxy)carbonyl)amino)benzoic acid
- 3-(((Benzyloxy)carbonyl)amino)-4-hydroxybenzoic acid
- 4-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybenzoic acid is unique due to the specific positioning of the hydroxy and amino groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to similar compounds .
Propriétés
Formule moléculaire |
C15H13NO5 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
3-hydroxy-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H13NO5/c17-13-8-11(14(18)19)6-7-12(13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) |
Clé InChI |
WXUDYHPNEMXETQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


